

Spectroscopic Profile of 2,4-Dimethyl-1,3-pentadiene: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethyl-1,3-pentadiene

Cat. No.: B089641

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dimethyl-1,3-pentadiene**, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **2,4-Dimethyl-1,3-pentadiene** provide detailed information about its proton and carbon environments.

^1H NMR Spectral Data

The proton NMR spectrum of **2,4-Dimethyl-1,3-pentadiene** exhibits distinct signals corresponding to the different types of protons in the molecule. The data presented below was typically acquired in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.8	Singlet	1H	CH at C3
~4.8	Singlet	2H	CH ₂ at C1
~1.9	Singlet	3H	CH ₃ at C2
~1.8	Singlet	6H	(CH ₃) ₂ at C4

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~145	C4
~140	C2
~120	C3
~115	C1
~25	CH ₃ at C2
~20	(CH ₃) ₂ at C4

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,4-Dimethyl-1,3-pentadiene**, typically obtained as a neat liquid, shows characteristic absorptions for its alkene and alkyl groups.

Wavenumber (cm ⁻¹)	Vibrational Mode
~3090	=C-H stretch (vinyl)
~2970-2850	C-H stretch (alkyl)
~1645, 1600	C=C stretch (conjugated diene)
~1450, 1375	C-H bend (alkyl)
~890	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2,4-Dimethyl-1,3-pentadiene** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment Ion
96	Moderate	[M] ⁺ (Molecular Ion)
81	High	[M - CH ₃] ⁺
67	Moderate	[M - C ₂ H ₅] ⁺
55	High	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺ (Allyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A small amount of **2,4-Dimethyl-1,3-pentadiene** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).^[1] A small amount of tetramethylsilane (TMS) is often added as an internal reference (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for protons. For ^{13}C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each carbon. Standard acquisition parameters for ^1H and ^{13}C NMR are used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy (Neat Liquid)

Sample Preparation: A drop of the neat liquid **2,4-Dimethyl-1,3-pentadiene** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[2\]](#)[\[3\]](#)

Data Acquisition: The salt plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is first recorded. Then, the spectrum of the sample is recorded over the standard mid-IR range (e.g., 4000-400 cm^{-1}). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.[\[4\]](#)

Mass Spectrometry (GC-MS with Electron Ionization)

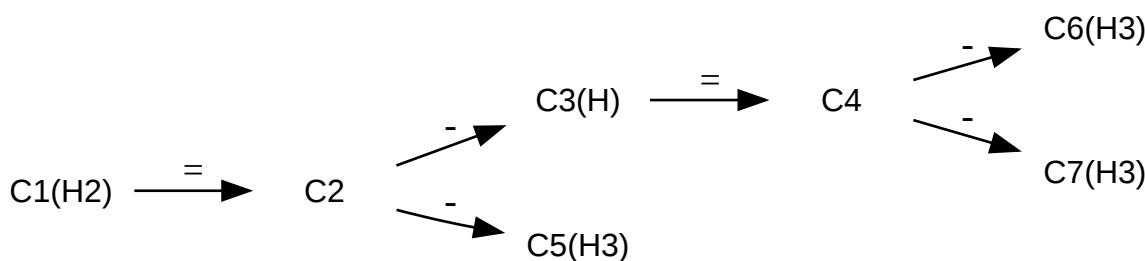
Sample Introduction: For volatile compounds like **2,4-Dimethyl-1,3-pentadiene**, Gas Chromatography (GC) is a common method for sample introduction into the mass spectrometer.[\[5\]](#) The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column.

Ionization and Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[6\]](#) The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum is a plot of ion intensity versus m/z .[\[7\]](#)

Visualizations

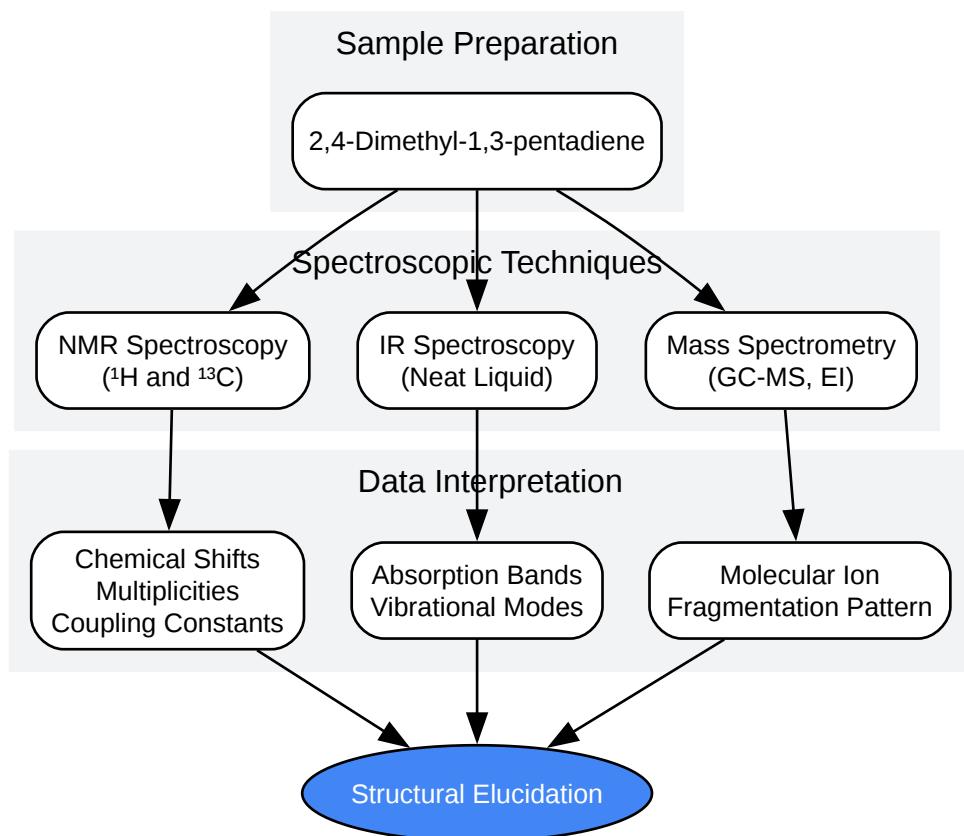
The following diagrams illustrate the structure of **2,4-Dimethyl-1,3-pentadiene** and a general workflow for its spectroscopic analysis.

Structure of 2,4-Dimethyl-1,3-pentadiene

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Structure of 2,4-Dimethyl-1,3-pentadiene

Spectroscopic Analysis Workflow

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A general workflow for spectroscopic analysis.

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